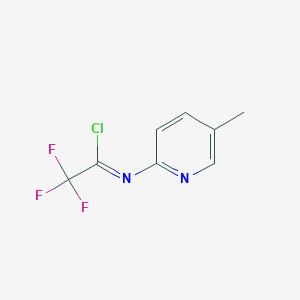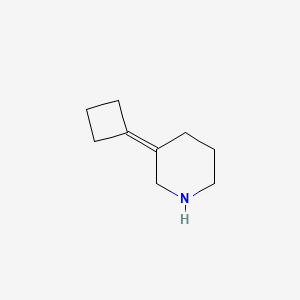
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a brominated aromatic ring and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated imidazole with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as NaOH or K2CO3.
Oxidation: Common oxidizing agents include KMnO4 or CrO3.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-methanol.
Coupling: Formation of biaryl compounds.
科学研究应用
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and aldehyde groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Bromo-3,5-dimethylphenyl-N-methylcarbamate: Another brominated aromatic compound with different functional groups.
4-Bromo-3,5-dimethylphenol: A simpler brominated aromatic compound without the imidazole ring.
Uniqueness
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both the imidazole ring and the aldehyde group, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
2-(4-bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-9(4-8(2)11(7)13)12-14-5-10(6-16)15-12/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
LKZKJZWVGVABGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Br)C)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


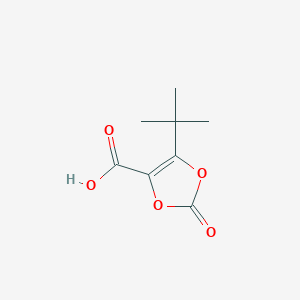
![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
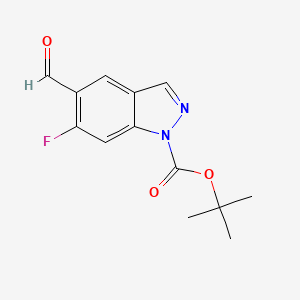
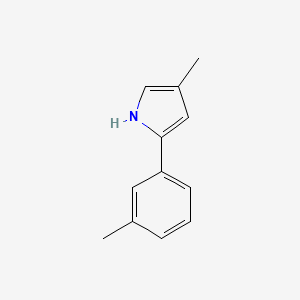

![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)


